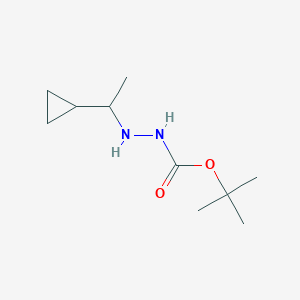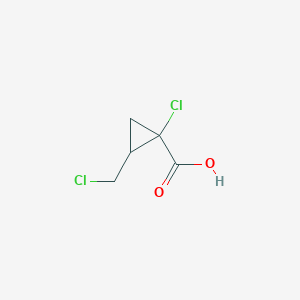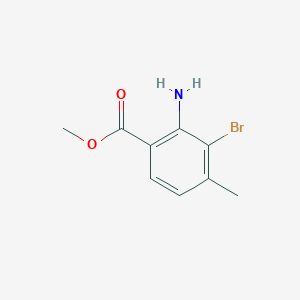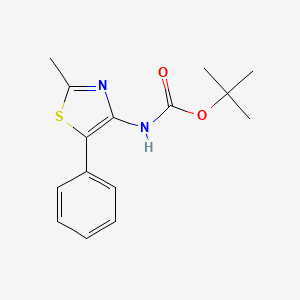
N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide
Overview
Description
N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The molecular structure of N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide has been determined by X-ray single crystal diffraction technique . The crystal belongs to the monoclinic crystal system, with space group P2(1)/n .Physical And Chemical Properties Analysis
N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is a liquid at room temperature . It has a molecular weight of 200.28 . The InChI Code for this compound is 1S/C10H20N2O2 .Scientific Research Applications
Molecular Simulation
N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is used in molecular simulations to study the formation of N-tert-Butoxy-Carboynl Anhydride . The thermodynamic feasibility of the processes was investigated to augment work in the laboratory in view of the large number of applications including bio-organic synthesis and tissue engineering . The spontaneity of the reactions to form stable NCAs’ was found to increase with peptide length .
Bio-Organic Synthesis
This compound plays a crucial role in bio-organic synthesis . The thermodynamic parameters (∆G, ∆H and ∆S) as a function of temperature, structure and length of the NCA precursor are used to simulate the reaction of NCA formation from the precursor structures .
Tissue Engineering
In the field of tissue engineering, N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is used due to its thermodynamic properties . The increasing spontaneity of the reaction with the length of molecules shows its potential in this field .
Laser Induced Fluorescence (LIF) Spectrum
The first laser induced fluorescence (LIF) spectrum for the tert-butoxy radical is reported following radical generation by excimer laser photolysis of tert-butyl nitrite . The laser flash photolysis-LIF technique is used to measure the temperature dependence of the rate coefficient for the reaction with NO .
Decomposition Study
The decomposition of the tert-butoxy radical and its reaction with NO has been studied using this compound . The results of this study have significant atmospheric and mechanistic implications .
Controlled Ring-Opening Polymerization
N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is used in controlled ring-opening polymerization . The tert-butyl ester group on the N-substituents can be efficiently deprotected under mild conditions to produce the corresponding pH-responsive peptoid-based polyacids .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl N-(1-cyclopropylethylamino)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(8-5-6-8)11-12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJVGYWAJFXOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145316 | |
| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide | |
CAS RN |
1370600-70-6 | |
| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370600-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801145316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)


![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)
![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)
![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)
![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)



![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)